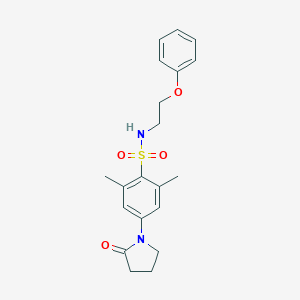![molecular formula C12H16BrNO5S B299679 4-[(2-Bromo-4,5-dimethoxyphenyl)sulfonyl]morpholine](/img/structure/B299679.png)
4-[(2-Bromo-4,5-dimethoxyphenyl)sulfonyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Bromo-4,5-dimethoxyphenyl)sulfonyl]morpholine is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BDMC or BDMCP and is a derivative of the natural compound, harmaline. BDMC has been found to exhibit various biological activities and has been studied extensively for its potential use in medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of BDMC is not fully understood. However, studies have shown that BDMC exhibits its biological activities by modulating various signaling pathways in cells. BDMC has been found to inhibit the activity of various enzymes and proteins that are involved in the development and progression of diseases such as cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
BDMC has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell death in cancer cells and inhibit the proliferation of cancer cells. BDMC has also been found to reduce inflammation and oxidative stress in cells. Additionally, BDMC has been found to protect neurons from oxidative stress and prevent the formation of amyloid-beta plaques in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BDMC in lab experiments is that it exhibits a wide range of biological activities. Additionally, BDMC is relatively easy to synthesize and can be obtained in pure form. However, one of the limitations of using BDMC in lab experiments is that its exact mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration of BDMC for various applications.
Zukünftige Richtungen
There are several future directions for research on BDMC. One area of research is to further elucidate the mechanism of action of BDMC. Additionally, more research is needed to determine the optimal dosage and administration of BDMC for various applications. Another area of research is to study the potential use of BDMC in combination with other drugs for the treatment of various diseases. Finally, further studies are needed to determine the safety and efficacy of BDMC in human clinical trials.
Synthesemethoden
The synthesis of BDMC involves the reaction of 2-bromo-4,5-dimethoxybenzenesulfonyl chloride with morpholine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or ethyl acetate. The resulting product is purified using column chromatography to obtain pure BDMC.
Wissenschaftliche Forschungsanwendungen
BDMC has been studied for its potential use in various fields of scientific research. It has been found to exhibit anti-cancer properties and has been studied as a potential chemotherapeutic agent. BDMC has also been studied for its anti-inflammatory and anti-oxidant properties. Additionally, BDMC has been found to exhibit neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
4-(2-bromo-4,5-dimethoxyphenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO5S/c1-17-10-7-9(13)12(8-11(10)18-2)20(15,16)14-3-5-19-6-4-14/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRZMROHUHAATF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OC)Br)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO5S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide](/img/structure/B299596.png)
![Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate](/img/structure/B299597.png)

![3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide](/img/structure/B299599.png)


![N-cyclopropyl-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B299607.png)
![N-{4-ethoxy-2-[(2-naphthylsulfonyl)amino]phenyl}-2-hydroxypropanamide](/img/structure/B299611.png)

![2-chloro-4,5-difluoro-N-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B299615.png)
![Benzyl 1-benzyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethylcarbamate](/img/structure/B299618.png)

![N-{2-[(4-fluoroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B299621.png)
